Boc-Glu-OH
Description
Evolution of Protecting Group Strategies in Organic Synthesis
The concept of protecting groups emerged from the necessity to synthesize complex molecules with multiple reactive functionalities. Early organic syntheses often involved simpler molecules where selective reactions could be more readily achieved. However, as chemists aimed to synthesize more elaborate natural products and biomolecules, the need to temporarily mask certain functional groups became apparent. wiley.com The development of protecting group chemistry has been a continuous process, leading to a diverse array of groups removable under various conditions, providing chemists with the necessary tools for complex syntheses. wiley.compurdue.edu
Historical Context of N-alpha-tert-Butyloxycarbonyl (Boc) Protection in Peptide Chemistry
The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group widely used for the temporary protection of amine functionalities in organic synthesis. masterorganicchemistry.com Its application in peptide chemistry dates back to the mid-20th century. The Boc group was described by Carpino in 1957 and was subsequently applied in peptide synthesis. chempep.com Robert Bruce Merrifield's pioneering work in solid-phase peptide synthesis (SPPS) further popularized the Boc strategy. wikipedia.orgchempep.com Merrifield recognized that the differential acid lability of the Boc group (used for temporary N-alpha protection) and benzyl-based protecting groups (often used for side-chain protection and anchoring to the solid support) was compatible with an effective temporary versus permanent protection scheme. chempep.com This orthogonality allowed for the stepwise elongation of peptide chains on a solid support, a revolutionary approach in peptide synthesis. wikipedia.orgchempep.comiris-biotech.de The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. masterorganicchemistry.combzchemicals.com Its removal is commonly achieved under mild acidic conditions, such as using trifluoroacetic acid (TFA). masterorganicchemistry.comchempep.com
Significance of Boc-Glu-OH as a Protected Amino Acid Derivative
This compound, where the alpha-amino group of glutamic acid is protected by the Boc group, is a crucial building block in peptide synthesis. Glutamic acid is a dicarboxylic amino acid, possessing a free alpha-carboxyl group and a side-chain gamma-carboxyl group in addition to the alpha-amino group. In peptide synthesis, the alpha-amino group must be protected to prevent unwanted polymerization during coupling reactions. peptide.com The Boc group serves this purpose effectively. Furthermore, the side-chain carboxyl group of glutamic acid often requires protection as well, typically as an ester (e.g., tert-butyl ester or benzyl (B1604629) ester), to prevent its reaction during peptide bond formation at the alpha-carboxyl group. smolecule.comcymitquimica.comchemimpex.comambeed.commedchemexpress.com this compound, with its free alpha-carboxyl group and Boc-protected alpha-amine, is specifically designed for coupling to the growing peptide chain at the C-terminus of the preceding amino acid, while the side-chain carboxyl group may be left unprotected or selectively protected depending on the synthetic strategy. chemimpex.com This selective protection allows for controlled peptide elongation and subsequent modification or cyclization reactions involving the glutamic acid side chain. cymitquimica.comchemimpex.comsigmaaldrich.com
Properties of this compound
Boc-L-glutamic acid (this compound) is typically a white to almost white powder or crystal. chemicalbook.com It has a melting point around 110 °C (with decomposition). chemicalbook.comalfa-chemistry.com It is soluble in various organic solvents such as chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone, and is also soluble in water. chemicalbook.com
The optical activity of Boc-L-glutamic acid is reported with a specific rotation ([α]²⁰/D) of approximately -14.5° to -15° (c=1% in methanol). chemicalbook.com
Importance of Glutamic Acid in Peptide and Protein Structure-Function Relationships
Glutamic acid is a proteinogenic amino acid, meaning it is one of the amino acids incorporated into proteins during biosynthesis. nih.gov It is classified as an acidic amino acid due to the presence of a carboxyl group in its side chain. This acidic side chain can be deprotonated at physiological pH, carrying a negative charge.
In peptides and proteins, glutamic acid residues play crucial roles in determining structure and function. The charged side chain can participate in electrostatic interactions, forming salt bridges with positively charged amino acid residues (like lysine (B10760008) or arginine) or interacting with metal ions. These interactions are vital for stabilizing protein tertiary and quaternary structures. libretexts.org Glutamic acid residues can also participate in hydrogen bonding, further contributing to protein folding and stability.
Furthermore, the side-chain carboxyl group of glutamic acid can serve as a site for post-translational modifications, such as amidation (forming glutamine) or esterification. These modifications can alter the charge and properties of the amino acid residue, impacting protein function. Glutamic acid is also a precursor for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.org
In peptides, glutamic acid residues can influence solubility, conformation, and biological activity. For instance, the presence of glutamic acid can increase the hydrophilicity of a peptide. ambeed.com The ability to selectively modify or incorporate glutamic acid using protected derivatives like this compound is therefore essential for synthesizing peptides with desired structural and functional properties.
Scope and Objectives of Research on this compound
Research involving this compound primarily focuses on its utility as a building block in chemical synthesis, particularly in the creation of peptides and peptide-based molecules. The objectives of such research include:
Optimization of Peptide Synthesis Methodologies: Investigating and developing efficient methods for incorporating this compound into peptide chains using various coupling reagents and strategies, both in solution phase and solid phase synthesis. chempep.comsmolecule.com
Synthesis of Complex Peptides and Analogs: Utilizing this compound to synthesize peptides with specific sequences, lengths, and modifications, including cyclic peptides or peptides containing modified glutamic acid residues. chemimpex.comsigmaaldrich.comchemimpex.comguidechem.com
Development of Amino Acid Derivatives: Researching the synthesis and application of Boc-protected glutamic acid derivatives with modified side chains (e.g., esters or amides) for specific synthetic purposes or to create peptides with altered properties. cymitquimica.comchemimpex.comambeed.commedchemexpress.compublish.csiro.au
Applications in Medicinal Chemistry and Chemical Biology: Employing this compound in the synthesis of peptide-based drug candidates, probes for biological studies, or molecules for bioconjugation. smolecule.comchemimpex.comchemimpex.comchemimpex.commedchemexpress.com Research aims to leverage the properties of glutamic acid and the versatility of Boc chemistry to create molecules with desired biological activities or functions. smolecule.comchemimpex.comchemimpex.com
Exploration of New Synthetic Routes: Developing novel and more efficient synthetic routes to this compound or its derivatives. chemicalbook.comresearchgate.net
Research findings often detail the yields and purity of products obtained using this compound, the effectiveness of different coupling and deprotection strategies, and the successful synthesis of target peptides or derivatives. For example, studies might report the yield of a tripeptide synthesized using this compound and a mixed-anhydride coupling procedure. publish.csiro.au
Below is a table summarizing some typical properties of Boc-L-Glutamic Acid:
| Property | Value | Source |
| Appearance | White to almost white powder or crystal | chemicalbook.com |
| Melting Point | ~110 °C (dec.) | chemicalbook.comalfa-chemistry.com |
| Optical Activity | [α]²⁰/D -14.5° to -15° (c=1, MeOH) | chemicalbook.com |
| Solubility | Soluble in water, Chloroform, DCM, EtOAc, DMSO, Acetone | chemicalbook.com |
| Molecular Formula | C₁₀H₁₇NO₆ | chemicalbook.com |
| Molecular Weight | 247.25 g/mol | chemicalbook.com |
This table provides a snapshot of key physical and chemical characteristics relevant to handling and utilizing this compound in research settings.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2419-94-5 |
|---|---|
Molecular Formula |
C10H17NO6 |
Molecular Weight |
247.24 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15) |
InChI Key |
AQTUACKQXJNHFQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O |
Synonyms |
Boc-Glu-OH; 2419-94-5; Boc-L-glutamicacid; N-Boc-L-glutamicAcid; Boc-L-Glu-OH; N-(tert-Butoxycarbonyl)-L-glutamicAcid; AQTUACKQXJNHFQ-LURJTMIESA-N; MFCD00037297; ST50319379; (2S)-2-[(tert-butoxycarbonyl)amino]pentanedioicacid; N-alpha-t-BOC-L-GLUTAMICACID; PubChem12174; AC1MC5LN; (2S)-2-[(tert-butoxy)carbonylamino]pentanedioicacid; KSC207Q7H; 15345_ALDRICH; CHEMBL86706; BOC-L-GLUTAMICACID-OH; SCHEMBL1324835; 15345_FLUKA; CTK1A7873; MolPort-003-926-757; ACT07662; ZINC1576247; n-(tert-butoxycarbonyl)glutamicacid |
Origin of Product |
United States |
Synthesis Methodologies and Advanced Chemical Transformations of Boc Glu Oh
Synthetic Pathways to Boc-Glu-OH
The primary synthetic route to this compound involves the protection of the alpha-amino group of L-glutamic acid with the Boc group. This protection is essential to prevent unwanted side reactions, such as polymerization, during subsequent chemical manipulations.
Protection of L-Glutamic Acid: Mechanistic Investigations
The introduction of the Boc group onto the alpha-amino group of L-glutamic acid is typically achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), also known as Boc anhydride (B1165640), in the presence of a base. jk-sci.comorganic-chemistry.org The reaction can be conducted under either aqueous or anhydrous conditions. organic-chemistry.org
The mechanism involves a nucleophilic attack of the amino group of L-glutamic acid on one of the carbonyl carbons of di-tert-butyl dicarbonate. vaia.com This forms a tetrahedral intermediate which then collapses, leading to the release of tert-butanol (B103910) and carbon dioxide, and the formation of a carbamate (B1207046) linkage between the Boc group and the amino nitrogen of glutamic acid. jk-sci.comvaia.com The base is present to deprotonate the positively charged amine intermediate, facilitating the reaction. jk-sci.com
The Boc protecting group forms a stable carbamate linkage that shields the amine against unwanted reactions. vaia.com This protection strategy is widely used because the Boc group is stable under various reaction conditions, including those involving nucleophiles and bases. organic-chemistry.org Its removal, typically under anhydrous acidic conditions using reagents like trifluoroacetic acid (TFA), regenerates the free amino group. jk-sci.comorganic-chemistry.org The deprotection mechanism involves protonation of the carbamate oxygen, followed by the release of a tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the free amine. jk-sci.com
Industrial Production Methods and Scalability Studies
Industrial production of this compound focuses on efficient and scalable methods to meet the demand for peptide synthesis and pharmaceutical applications. While specific detailed industrial processes are often proprietary, the general approach involves the reaction of L-glutamic acid with di-tert-butyl dicarbonate on a larger scale.
Scalability studies would focus on optimizing reaction parameters such as concentration, temperature, reaction time, solvent choice, and the method of addition of reagents to ensure high yields and purity on a multi-kilogram scale. activotec.com Factors such as ease of handling solid materials (L-glutamic acid and di-tert-butyl dicarbonate) and efficient work-up procedures for isolation and purification of the final product are critical for industrial viability. bachem.com The use of appropriate bases and solvents that are cost-effective and environmentally friendly on a large scale is also a key consideration.
Some industrial processes might involve the formation of salts of Boc-protected amino acids, such as dicyclohexylammonium (B1228976) (DCHA) or cyclohexylammonium (CHA) salts, which can improve storage stability and facilitate handling as crystalline solids compared to potentially oily free acids. bachem.com
Derivatization Strategies of this compound
This compound possesses two free carboxyl groups: the alpha-carboxyl group and the gamma-carboxyl group. This presents opportunities for selective derivatization, particularly esterification, which is a common strategy to protect one of the carboxyl groups while leaving the other available for further coupling reactions, especially in peptide synthesis.
Esterification of Carboxyl Groups
Esterification of the carboxyl groups of this compound allows for the selective protection of either the alpha or the gamma position, leading to important intermediates for peptide synthesis. Common ester derivatives include Boc-Glu(OBzl)-OH, Boc-Glu(OtBu)-OH, Boc-Glu(OMe)-OH, and Boc-Glu(OcHx)-OH. cymitquimica.comalfa-chemistry.com These derivatives are widely used as building blocks in both solution-phase and solid-phase peptide synthesis. alfa-chemistry.com
The synthesis of these esters typically involves activating the desired carboxyl group and reacting it with the corresponding alcohol. Carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization, are frequently employed for esterification. researchgate.net
Boc-Glu(OBzl)-OH: This derivative has a benzyl (B1604629) ester at the gamma-carboxyl group. It is a common derivative used in Boc solid-phase peptide synthesis.
Boc-Glu(OtBu)-OH: This derivative features a tert-butyl ester at the gamma-carboxyl group. It is a standard building block for introducing glutamic acid residues in Fmoc solid-phase peptide synthesis, where the Boc group is at the N-terminus and the OtBu group is on the side chain. medchemexpress.com
Boc-Glu(OMe)-OH: This derivative has a methyl ester at the gamma-carboxyl group. It is an intermediate used in the synthesis of various compounds. cymitquimica.combenepure.com
Boc-Glu(OcHx)-OH: This derivative contains a cyclohexyl ester at the gamma-carboxyl group. The cyclohexyl ester is known for its stability under acidic and basic conditions used in Boc peptide synthesis, helping to minimize side reactions. alfa-chemistry.comscientificlabs.ie
Data on the synthesis and properties of these derivatives are available:
| Compound | CAS Number | Melting Point (°C) | Optical Activity ([α]²⁰/D) | Common Application |
| Boc-Glu(OBzl)-OH | 13574-13-5 | 69-71 scientificlabs.com | -5.5 ± 0.5° (c=1, MeOH) | Boc solid-phase peptide synthesis |
| Boc-Glu(OtBu)-OH | 13726-84-6 | 102-105 | - | Fmoc solid-phase peptide synthesis |
| Boc-Glu(OMe)-OH | 45214-91-3 | - | - | Intermediate in synthesis cymitquimica.com |
| Boc-Glu(OcHx)-OH | 73821-97-3 | 54-57 alfa-chemistry.comscientificlabs.ie | -7.0 to -9.0° (c=1, MeOH) scientificlabs.ie | Boc solid-phase peptide synthesis alfa-chemistry.com |
Selective Derivatization at Alpha vs. Gamma Carboxyl Functionalities
Selective esterification of either the alpha or gamma carboxyl group of this compound is a critical aspect of its utilization in synthesis. Glutamic acid has two carboxylic acid groups with different chemical environments, which can be exploited for selective reactions. The alpha-carboxyl group is directly adjacent to the alpha-carbon bearing the amino group, while the gamma-carboxyl group is at the end of the side chain.
Achieving selective esterification often involves controlling reaction conditions, such as the choice of activating agent, solvent, temperature, and the stoichiometry of the reactants. For instance, the formation of cyclic intermediates like 5-oxo-4-oxazolidinone rings can be used to temporarily protect the alpha-carboxyl group, allowing for selective esterification of the gamma-carboxyl group. nih.gov After the side-chain esterification, the alpha-carboxyl and alpha-amino groups can be deprotected and the alpha-amino group reprotected with the Boc group. nih.gov
Alternatively, differential reactivity can be leveraged. Steric hindrance around the alpha-carboxyl group due to the Boc-protected amino group can sometimes favor reactions at the less hindered gamma-carboxyl group. However, precise control is often necessary to achieve high selectivity and avoid the formation of diesters or mixtures of alpha and gamma esters.
Research findings highlight various strategies for selective esterification. For example, specific coupling reagents and conditions have been developed to favor the formation of gamma-esters over alpha-esters. The use of particular catalysts or additives can also influence selectivity.
Amide Bond Formation via Gamma-Carboxyl Activation
Amide bond formation is a fundamental reaction in organic chemistry, crucial for the synthesis of peptides and other amide-containing compounds. This compound possesses two carboxyl groups: an alpha-carboxyl group adjacent to the protected amino group and a gamma-carboxyl group on the side chain. Site-specific amide bond formation utilizing the gamma-carboxyl group requires its selective activation. This is typically achieved using coupling reagents that facilitate the formation of an activated intermediate from the gamma-carboxyl group, which can then react with an amine to form an amide bond. Various coupling reagents, such as carbodiimides (e.g., DCC, EDC) often in combination with additives like HOBt or HOAt, or phosphonium (B103445)/uronium salts, can be employed for this purpose. luxembourg-bio.comuantwerpen.be The choice of coupling reagent and reaction conditions is critical to ensure selective activation of the gamma-carboxyl over the alpha-carboxyl and to minimize side reactions like racemization. luxembourg-bio.comrsc.org
Site-Specific Modification and Functionalization Studies
This compound serves as a versatile building block for site-specific modification and functionalization studies. The presence of the protected alpha-amine and the two distinct carboxyl groups allows for selective chemical transformations at the alpha-carboxyl or the gamma-carboxyl, or even at the carbon backbone under specific conditions. Studies have explored the functionalization of amino acid side chains, including those of glutamic acid, to introduce various chemical handles or reporter groups. acs.orgnih.govnih.govrsc.orgcardoso-lab.org For this compound, this can involve reactions targeting the free carboxyl group(s) or, after further manipulation, other positions. The Boc group's stability to a range of reaction conditions facilitates these selective modifications. organic-chemistry.org
Stereoselective Derivatization and Chiral Purity
Maintaining stereochemical integrity is paramount when working with chiral compounds like this compound, which is derived from L-glutamic acid. Stereoselective derivatization reactions are designed to introduce new functional groups or build upon the existing structure while preserving the original stereochemistry at the alpha-carbon. plos.orgresearchgate.net The chiral purity of this compound and its derivatives is typically assessed using analytical techniques such as chiral high-performance liquid chromatography (HPLC). plos.orgresearchgate.netwindows.net Factors such as the choice of reagents, solvent, temperature, and reaction time can influence the degree of racemization during transformations. luxembourg-bio.complos.org Research in this area focuses on developing reaction conditions and methodologies that minimize epimerization and ensure high enantiomeric excess (ee) in the final products. plos.orgresearchgate.netplos.org
Chemical Reactions and Reaction Mechanisms of this compound
The chemical reactivity of this compound is largely dictated by its functional groups: the Boc-protected amine, the two carboxylic acids, and the carbon backbone. A key reaction involving the Boc group is its deprotection.
Chemical Reactions and Reaction Mechanisms of this compound
Deprotection Mechanisms of the Boc Group: Acidolytic Cleavage
The Boc group is commonly removed via acidolytic cleavage. sigmaaldrich.comug.edu.plfishersci.co.ukjk-sci.comcommonorganicchemistry.com This process involves treating the Boc-protected amine with a strong acid, which protonates the carbamate oxygen, making the carbon-oxygen bond labile. The mechanism typically proceeds via an SN1-like pathway, although SN2 mechanisms can occur under certain conditions. sigmaaldrich.com The protonated Boc group undergoes fragmentation, releasing the free amine, carbon dioxide, and a tert-butyl cation. jk-sci.comcommonorganicchemistry.com The tert-butyl cation is an electrophilic intermediate that can potentially react with nucleophilic sites in the molecule or other components in the reaction mixture, leading to unwanted side products like tert-butylation. commonorganicchemistry.comacsgcipr.orgacs.org To mitigate this, scavengers are often added to the reaction mixture to trap the tert-butyl cation. organic-chemistry.orgacsgcipr.orgacs.orgthermofisher.com
Interactive Data Table: Boc Deprotection Mechanism (Acidolytic Cleavage)
| Step | Description | Key Intermediate/Product |
| 1. Protonation | Acid protonates the carbamate oxygen. | Protonated Boc-amine |
| 2. Fragmentation (SN1-like) | Cleavage of the C-O bond, releasing the tert-butyl cation and carbamic acid. | tert-Butyl cation, Carbamic acid |
| 3. Decarboxylation | Carbamic acid spontaneously loses CO₂ to form the free amine. | Free amine, CO₂ |
| 4. Product Formation | Free amine is protonated by the acid. | Amine salt |
Kinetic Studies of Boc Deprotection
Kinetic studies provide valuable insights into the rate and mechanism of Boc deprotection. Factors such as the nature and concentration of the acid, the solvent, temperature, and the structure of the substrate can significantly influence the reaction rate. nih.gov Research in this area aims to understand the rate-determining steps and the influence of different reaction parameters to optimize deprotection conditions for efficiency and selectivity. Studies have shown correlations between the electronic properties of the substrate and the deprotection rate. nih.gov
Influence of Solvent and Reagents on Deprotection Efficiency
The choice of solvent and acidic reagent is crucial for efficient Boc deprotection. Strong organic acids like trifluoroacetic acid (TFA) are commonly used, often in solvents such as dichloromethane (B109758) (DCM). fishersci.co.ukjk-sci.com Other acids, including HCl, p-toluenesulfonic acid, and Lewis acids, can also be employed. sigmaaldrich.comug.edu.pljk-sci.comacsgcipr.org The solvent can affect the solubility of the substrate and reagents, the stability of intermediates, and the reaction rate. acsgcipr.org Different acid/solvent combinations and the inclusion of scavengers impact the efficiency of Boc removal and the minimization of side reactions like tert-butylation. acsgcipr.orgacs.orgthermofisher.com Studies compare the effectiveness of various cleavage cocktails in achieving complete deprotection while preserving the integrity of other functional groups in the molecule. sigmaaldrich.comacs.org
Interactive Data Table: Influence of Reagents on Boc Deprotection
| Reagent | Common Solvent(s) | Notes | Potential Side Reactions |
| Trifluoroacetic Acid (TFA) | DCM, neat | Commonly used, strong acid. fishersci.co.ukjk-sci.com | tert-butylation, especially of sensitive residues. acsgcipr.orgacs.org |
| HCl | Various | Can be effective, but may lead to other side reactions depending on the substrate. ug.edu.pl | Varies with substrate. |
| Methanesulfonic acid (MSA) | Various | Used in some protocols. | Potential for side reactions. |
| Lewis Acids (e.g., ZnBr₂) | DCM | Can offer selectivity in some cases. jk-sci.com | Varies with substrate. |
Activation Reactions for Peptide Coupling (e.g., using EDC)
Peptide bond formation involves the activation of the carboxyl group of one amino acid to react with the amino group of another. bachem.com this compound, with its protected alpha-amine and a free gamma-carboxyl group, can participate in coupling reactions either as the carboxyl component (after activation of the alpha-carboxyl) or as a component where the gamma-carboxyl is activated for specific linkages.
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common coupling reagents used to activate carboxylic acids. bachem.comnih.govfishersci.seadvancedchemtech.comunifr.ch EDC facilitates the formation of an activated intermediate, which can then react with an amine to form an amide bond. bachem.comglobalresearchonline.netmedchemexpress.com EDC is water-soluble, making it suitable for couplings in aqueous or mixed aqueous/organic systems, although its stability in purely aqueous conditions can be limited. bachem.comadvancedchemtech.com The byproduct formed from EDC is also water-soluble, simplifying purification in some cases. advancedchemtech.comglobalresearchonline.net
In peptide synthesis, EDC is often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu). advancedchemtech.comglobalresearchonline.net These additives can improve coupling efficiency and suppress side reactions, including racemization. globalresearchonline.netpeptide.comthieme-connect.de For example, EDC has been used to activate the gamma-carboxyl group of glutamic acid derivatives to facilitate coupling with amines or alcohols. smolecule.com
Racemization Studies During Activation and Coupling
Racemization, the loss of stereochemical integrity at the alpha-carbon of an amino acid, is a significant concern in peptide synthesis, as it can lead to the formation of undesired diastereomers and complicate purification. bachem.comuni-kiel.de Racemization is particularly prone to occur during the activation of the carboxyl group. bachem.comuni-kiel.de
Urethane-protected amino acids, such as those protected with Boc or Fmoc groups, generally exhibit good resistance to racemization upon activation. bachem.com However, the potential for racemization still exists, especially with certain coupling reagents or under specific reaction conditions. bachem.comthieme-connect.de The mechanism of racemization can involve the abstraction of the alpha-hydrogen, leading to an enolic intermediate or the formation of a 5-membered oxazolinone ring. bachem.com
Studies have investigated racemization during coupling reactions involving protected amino acids. For instance, while no detectable racemization was found in a DCC-DMAP coupling of Boc-Ile-OH with H-Val-OCH2-resin, significant racemization was observed during the coupling of Boc-Phe-OH with H-Glu(OBzl)-OCH2-resin. nih.gov Additives like HOBt are often included in coupling reactions to reduce racemization. globalresearchonline.netpeptide.comthieme-connect.de
Investigations into Side Reactions and By-product Formation
Beyond racemization, various side reactions can occur during the activation and coupling of this compound and other protected amino acids, leading to the formation of by-products and reduced yields of the desired peptide.
One notable side reaction involving glutamic acid residues in Boc chemistry is the potential for cyclization. peptide.com N-terminal glutamic acid residues can cyclize to form pyroglutamate (B8496135) residues. peptide.com This side reaction can potentially be suppressed by adding HOBt to the deprotection solution. peptide.com
Another type of side reaction with carbodiimides is an O-N-migration of the activated carboxyl function, resulting in the formation of a stable N-acyl urea, which is unreactive in further coupling steps. bachem.com This side reaction is temperature-dependent, and lower temperatures are generally recommended in carbodiimide-mediated couplings to minimize its occurrence. bachem.com
Furthermore, carbodiimides can react with unprotected amino acid side chains, such as the amide groups in asparagine and glutamine, potentially converting them to nitriles. bachem.com
In Boc-based synthesis, cleavage from the resin using strong acids like HF can lead to side reactions. Deprotection of glutamic acid residues during HF cleavage can result in the formation of an acylium ion, which can cyclize to produce a pyroglutamine residue or react with scavengers. peptide.com
Aggregation of the peptide-resin can also occur during solid-phase synthesis, leading to slow or incomplete deprotection and coupling reactions and thus acting as an indirect source of impurities. peptide.com Hydrophobic sequences are more prone to aggregation. peptide.com
Green Chemistry Approaches in this compound Synthesis and Utilization
The growing interest in sustainable chemical processes has led to the exploration of green chemistry approaches in peptide synthesis, including the synthesis and utilization of protected amino acids like this compound. rsc.org These approaches aim to reduce the environmental impact of peptide production by minimizing waste, using safer solvents, and employing more sustainable reagents and strategies. rsc.org
Sustainable Protecting Group Strategies and Alternatives (e.g., Smoc-Glu(OtBu)-OH)
While the Boc group is a widely used protecting group, research is ongoing to develop more sustainable alternatives. One such alternative is the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group. sci-hub.seresearchgate.netiris-biotech.de The Smoc group is a water-compatible protecting group that allows for peptide assembly in aqueous conditions, offering a more environmentally friendly approach compared to traditional methods that rely heavily on organic solvents. sci-hub.seresearchgate.netiris-biotech.de
Smoc-protected amino acids, including Smoc-L-Glu(OtBu)-OH, have been synthesized and explored for use in aqueous solid-phase peptide synthesis (ASPPS). sci-hub.seresearchgate.net This approach offers advantages in terms of atom economy and reduced time for side-chain deprotection. researchgate.net Smoc-protected amino acids are generally soluble in water and exhibit fluorescence, which can be used for real-time monitoring of coupling reactions. sci-hub.seiris-biotech.de
Other protecting group strategies are also being investigated to improve sustainability and allow for orthogonal cleavage, providing more control over the synthesis process. issuu.com
Solvent Optimization and Aqueous-Based Synthesis
Traditional peptide synthesis often requires large volumes of toxic organic solvents. rsc.orgiris-biotech.de Solvent optimization and the development of aqueous-based synthesis methods are key aspects of green chemistry in this field. peptide.comrsc.orgresearchgate.net
The use of water as a reaction medium is a significant step towards more sustainable peptide synthesis. sci-hub.seresearchgate.net The Smoc protecting group, for example, was developed specifically to enable peptide assembly under aqueous conditions. sci-hub.seresearchgate.net
Studies are also exploring the use of green solvents as alternatives to commonly used organic solvents like dichloromethane (DCM) and dimethylformamide (DMF). rsc.org While some green solvents are being tested, achieving comparable yields to traditional methods remains a challenge in certain cases.
Waste Reduction and Recycling in this compound Applications
Reducing waste and implementing recycling strategies are crucial for improving the sustainability of chemical processes involving this compound. This includes minimizing the generation of by-products and developing methods for recycling solvents and reagents. rsc.org
Minimizing side reactions and maximizing coupling efficiency also contribute to waste reduction by increasing the yield and purity of the desired product, thereby reducing the need for extensive purification steps and the associated waste.
Role of Boc Glu Oh in Advanced Peptide Synthesis Methodologies
Solid-Phase Peptide Synthesis (SPPS) using Boc-Glu-OH
In Boc-SPPS, the peptide chain is assembled stepwise on a solid support, typically a resin. The C-terminal amino acid, protected at its Nα-terminus with the Boc group, is anchored to the resin. Subsequent amino acids, also Nα-Boc protected, are sequentially coupled to the growing peptide chain. This compound, or more commonly its side-chain protected derivatives, are introduced at the appropriate position in the sequence.
Glutamic acid is a dicarboxylic amino acid, possessing both an α-carboxyl group and a γ-carboxyl group in its side chain. In standard peptide synthesis, the α-carboxyl group is involved in forming the peptide bond with the incoming amino acid's amino group. The γ-carboxyl group, if left unprotected, can potentially participate in unwanted side reactions, such as branching of the peptide chain or intramolecular cyclization. Therefore, the handling of the γ-carboxyl group is a critical consideration when incorporating glutamic acid into a peptide sequence using Boc-SPPS.
Integration of this compound into Boc-SPPS Protocols
The integration of a Boc-protected glutamic acid derivative into a Boc-SPPS protocol follows the general cycle of deprotection, coupling, and washing steps. After the Nα-Boc group of the resin-bound amino acid (or peptide) is removed using an acid treatment, the activated carboxyl group of the incoming Boc-protected amino acid (e.g., this compound or a Boc-Glu side-chain protected derivative) is coupled to the free amino group on the resin.
The N-Boc protecting group is typically removed using a moderately strong acid, such as 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) peptide.com. This deprotection step is performed in each cycle before the addition of the next amino acid. The peptide-linker bond to the resin must be stable under these acidic conditions peptide.com. Resins commonly used with Boc-amino acids include Merrifield, Hydroxymethyl polystyrene, PAM, and MBHA resins peptide.com.
When using this compound (with a free γ-carboxyl), careful consideration is needed to prevent its reaction during the coupling of subsequent amino acids. This might involve specific strategies like temporary orthogonal protection of the γ-carboxyl or optimization of coupling conditions to favor α-carboxyl activation and coupling. More frequently, as noted, side-chain protected Boc-glutamic acid derivatives are employed to avoid these complications during chain elongation.
The formation of the peptide bond between the activated carboxyl group of the incoming Boc-amino acid and the free amino group on the resin requires the use of coupling reagents. These reagents facilitate the formation of an activated intermediate from the carboxyl group, making it reactive towards the amine.
Various coupling reagents are effective in Boc-SPPS. Among them, phosphonium (B103445) and uronium salt-based reagents are commonly used. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a reagent used in peptide coupling chemistry to generate an active ester from a carboxylic acid wikipedia.orgfishersci.co.uk. It is typically used along with a base, such as N,N-diisopropylethylamine (Hünig's base) or triethylamine, to form amide bonds wikipedia.org. PyBOP (Benzotriazol-1-yloxy(tripyrrolidin-1-yl)phosphonium hexafluorophosphate) is another phosphonium-based coupling reagent used to prepare amides from carboxylic acids and amines in peptide synthesis fishersci.nlfishersci.chnih.govgoogle.com. PyBOP is a derivative of the HOBt family of amide bond forming reagents wikipedia.org. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used for coupling reactions in SPPS wikipedia.org.
These coupling reagents activate the carboxyl group of the Boc-protected glutamic acid derivative, enabling it to form a peptide bond with the Nα-deprotected amino acid residue attached to the solid support.
The coupling reaction in SPPS takes place on the solid support, allowing for easy separation of the resin-bound peptide from soluble reagents and byproducts through filtration and washing steps iris-biotech.de. The activated Boc-protected glutamic acid derivative reacts with the free N-terminus of the peptide chain anchored to the resin.
Monitoring the efficiency of the coupling reaction is crucial to ensure high yields and prevent the formation of deletion sequences (peptides missing one or more amino acids). While not specific to this compound, general methods for monitoring coupling in SPPS include the Kaiser test (ninhydrin test), which detects the presence of free primary amines. A positive test after the coupling step indicates incomplete coupling, necessitating a second coupling round or capping of the unreacted amines to prevent their participation in subsequent coupling cycles iris-biotech.de. Spectrophotometric methods can also be used to monitor the release of certain leaving groups from activated amino acid esters.
Coupling Reagents and Strategies (e.g., HATU/DMSO, PyBOP)
Comparative Studies: Boc-SPPS vs. Fmoc-SPPS with Glutamic Acid Derivatives
The Boc-SPPS strategy, using Boc for Nα-protection and benzyl-based groups for side-chain protection (Boc/Bzl), and the Fmoc-SPPS strategy, using Fmoc for Nα-protection and tert-butyl-based groups for side-chain protection (Fmoc/tBu), are the two main approaches in SPPS biosynth.comamericanpeptidesociety.orgthermofisher.com. While Fmoc-SPPS has largely replaced Boc-SPPS in many applications due to its milder deprotection conditions, Boc-SPPS is still favored in certain cases, such as for the synthesis of hydrophobic peptides or sequences prone to racemization under basic conditions peptide.comamericanpeptidesociety.orgthermofisher.com.
When incorporating glutamic acid, the choice between Boc and Fmoc strategies influences the type of side-chain protection used and the deprotection/cleavage conditions. In Boc-SPPS, Boc-Glu derivatives with acid-labile side-chain protection like benzyl (B1604629) or cyclohexyl esters are common peptide.comalfa-chemistry.comalfa-chemistry.compeptide.comchemicalbook.com. In contrast, Fmoc-SPPS typically utilizes Fmoc-Glu(OtBu)-OH, where the tert-butyl ester is the preferred side-chain protecting group for the γ-carboxyl iris-biotech.de.
Orthogonality in protecting group chemistry refers to the ability to selectively remove one protecting group in the presence of others using different chemical conditions biosynth.comiris-biotech.depeptide.com. The Fmoc/tBu strategy is considered truly orthogonal because the Fmoc group is removed by base (typically piperidine), while the tBu side-chain protecting groups and the peptide are cleaved from the resin under acidic conditions (typically TFA) iris-biotech.debiosynth.comiris-biotech.depeptide.com.
The Boc/Bzl strategy, while practically utilized, is not considered a truly orthogonal protection scheme because both the Boc group and benzyl-based side-chain protecting groups are acid-labile iris-biotech.debiosynth.comiris-biotech.depeptide.com. Selective removal relies on the differential lability to acids of varying strengths biosynth.com. The Boc group is removed under moderate acidic conditions (e.g., 50% TFA in DCM), while benzyl-based side-chain protection requires stronger acids for removal peptide.com. This can lead to partial deprotection of side chains during the repetitive Boc removal steps in each synthesis cycle total-synthesis.com.
For glutamic acid, this means that in Boc-SPPS, the benzyl or cyclohexyl ester side-chain protection on the γ-carboxyl is also acid-labile, albeit requiring stronger conditions for complete removal than the Boc group. In Fmoc-SPPS, the tert-butyl ester side-chain protection on the γ-carboxyl of glutamic acid is stable to the basic conditions used for Fmoc removal but is cleaved by acid during the final peptide cleavage.
The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of any remaining side-chain protecting groups. The cleavage conditions are dictated by the protection strategy used.
In Boc-SPPS, cleavage from the resin and removal of benzyl-based side-chain protecting groups (including the benzyl or cyclohexyl ester on glutamic acid) typically requires treatment with strong acids, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) peptide.comiris-biotech.dethermofisher.comiris-biotech.depeptide.com. HF is a highly corrosive and toxic reagent, requiring specialized equipment for handling peptide.compeptide.com. This simultaneous deprotection and cleavage can sometimes lead to side reactions or degradation of sensitive peptide sequences.
In contrast, Fmoc-SPPS generally employs milder acidic conditions for cleavage, typically using 95% TFA, which removes the tert-butyl-based side-chain protecting groups (like the tBu ester on glutamic acid) and cleaves the peptide from the resin iris-biotech.deiris-biotech.de. This milder cleavage is one of the reasons Fmoc-SPPS is often preferred, especially for longer or more complex peptides.
Orthogonality of Protecting Groups
Application in "Difficult" Peptide Sequence Assembly
The synthesis of certain peptide sequences can be challenging due to factors like aggregation, steric hindrance, or the presence of specific amino acid residues. These are often referred to as "difficult" sequences. luxembourg-bio.comnih.gov The Boc strategy, which utilizes Boc-protected amino acids like this compound or its side-chain protected derivatives, has been successfully applied in the synthesis of such sequences. luxembourg-bio.comnih.gov For instance, the Boc/benzyl (Boc/Bzl) strategy, where side chains are protected with benzyl-based groups, is often preferred for solution-phase synthesis due to the acid lability of the Boc group allowing for selective removal. researchgate.net In solid-phase peptide synthesis (SPPS), the Boc strategy, particularly when combined with in situ neutralization and efficient coupling reagents like HATU, has demonstrated improved efficiency and reliability at "difficult" coupling sites. luxembourg-bio.comnih.gov A notable example includes the synthesis of the C-terminal sequence of HIV-1 proteinase (residues 81-99), a known difficult sequence, which was successfully assembled using a rapid HATU/Boc protocol. luxembourg-bio.comnih.gov
Solution-Phase Peptide Synthesis with this compound
Solution-phase peptide synthesis involves the coupling of amino acids or peptide fragments in a homogeneous solution. researchgate.net This method offers advantages such as the ability to purify intermediates at each step, which can be beneficial for the synthesis of complex peptides. thieme-connect.de this compound and its derivatives are valuable building blocks in this approach.
Segment Condensation Strategies
Segment condensation, a strategy in solution-phase synthesis, involves coupling pre-synthesized protected peptide fragments to form a larger peptide chain. researchgate.netthieme-connect.de This approach is particularly effective for the synthesis of larger peptides and proteins. thieme-connect.de Protected peptide segments, including those containing this compound or its protected forms, can be synthesized and then coupled using various activation methods. researchgate.netthieme-connect.de The Boc group on the N-terminus of a segment can be selectively removed with TFA, allowing it to be coupled with the C-terminus of another segment. researchgate.netthieme-connect.de
Synthesis of Complex Peptide Architectures
This compound and its derivatives are instrumental in constructing complex peptide architectures beyond linear chains, such as branched and cyclic peptides, and peptide conjugates and mimetics.
Branched Peptides and Conjugates
Branched peptides contain one or more amino acid chains extending from a side chain of a core peptide. bachem.com Glutamic acid, with its second carboxyl group in the side chain, is a common residue used for creating branched structures. bachem.comgoogle.comnih.gov this compound derivatives, particularly those with selectively protected side-chain carboxyls like Boc-Glu(OtBu)-OH or Boc-Glu(OBzl)-OH, are crucial for introducing branching points during synthesis. google.comgoogle.comnih.gov The side-chain carboxyl can be deprotected and coupled with the N-terminus of another peptide or a molecule to be conjugated, such as a viologen. google.comgoogle.comnih.govtrinity.edu For example, Fmoc-Lys(Boc-Glu-OtBu)-OH represents a lysine (B10760008) derivative where a glutamyl moiety, protected with Boc and OtBu groups, is attached to the lysine side chain via an amide bond formed with the γ-carboxyl of glutamic acid. google.comgoogle.com This allows for the construction of branched structures. Similarly, glutamic acid residues protected as cumyl esters have been used to attach viologens to peptides on solid phase. trinity.edu
Cyclic Peptides and Peptide Mimetics
Cyclic peptides are peptides where the N- and C-termini, or a terminus and a side chain, or two side chains are linked to form a ring structure. arkat-usa.orguniupo.itosti.govjove.comnih.gov this compound and its derivatives are valuable in the synthesis of cyclic peptides, especially when cyclization involves the side-chain carboxyl group of glutamic acid. arkat-usa.orguniupo.it Orthogonally protected glutamic acid derivatives, such as those with an allyl ester on the alpha-carboxyl and a Boc group on the alpha-amine, or selectively protected beta- and gamma-esters, are useful for on-resin cyclization to form head-to-tail or side chain-to-side chain cyclic peptides. For instance, Boc-L-Glu-OH has been used in the synthesis of small cyclic peptides containing disulfide bonds, where DCC was employed as the coupling reagent under dilute conditions. arkat-usa.org Additionally, Boc-Glu-Ofm (fluorenylmethyl ester) has been used in the synthesis of cyclic peptide mixtures. medchemexpress.com
Peptide mimetics are compounds that mimic the biological activity of peptides but often have improved properties like stability. bas.bg Boc-protected amino acids, including this compound derivatives, can be used as building blocks in the synthesis of peptide mimetics, incorporating non-natural amino acids or modified backbones. medchemexpress.combas.bg
Phosphopeptide Synthesis
In the realm of peptide synthesis utilizing tert-butyloxycarbonyl (Boc) chemistry, this compound serves as a fundamental building block for incorporating glutamic acid residues into a peptide chain. Boc chemistry relies on acid-labile Boc groups for N-alpha protection, which are removed with trifluoroacetic acid (TFA) during each coupling cycle. While this compound carries the Boc group on the alpha-amine and a free carboxylic acid on the alpha-carbon, the gamma-carboxylic acid side chain of glutamic acid presents a challenge in peptide synthesis, particularly in the context of synthesizing complex peptides like phosphopeptides.
The presence of a free gamma-carboxylic acid during peptide chain elongation can lead to undesired side reactions, such as branching or incorrect peptide bond formation. Furthermore, the conditions required for the deprotection of phosphate (B84403) groups in phosphopeptides, often involving strong acids or hydrogenolysis, necessitate the protection of other reactive functional groups within the peptide sequence, including the gamma-carboxylic acid of glutamic acid. Therefore, in phosphopeptide synthesis using Boc-based strategies, protected forms of this compound are predominantly employed to ensure clean reactions and prevent side product formation.
Research has demonstrated the utility of Boc-Glu(OBzl)-OH in the synthesis of peptides containing phosphorylated serine (Ser(P)) or tyrosine (Tyr(P)) residues. For instance, Boc-Glu(OBzl)-OH has been incorporated into peptide sequences alongside protected phosphoamino acids such as Boc-Ser(PO3Ph2)-OH or Boc-Ser(PO3Et2)-OH using coupling reagents like dicyclohexylcarbodiimide/1H-benzotriazol-1-ol (DCCI/HOBt) in solid-phase peptide synthesis publish.csiro.au. The Boc group is typically removed using acidic conditions, such as 50% TFA in dichloromethane, prior to the next amino acid coupling step publish.csiro.au.
Another example involves the synthesis of peptides containing protected phosphoserine derivatives like Boc-Ser(PO3BrBzl2)-OH, where Boc-Glu(OBzl)-OH was used for the incorporation of glutamic acid researchgate.net. In this work, 98% formic acid was employed for the cleavage of the Boc group researchgate.net.
The incorporation of protected glutamic acid derivatives like Boc-Glu(OBzl)-OH is crucial for the successful assembly of the peptide chain before the final deprotection steps that reveal the free phosphate groups and remove side-chain protection. The selection of compatible protecting groups for both the glutamic acid side chain and the phosphate group is paramount for achieving high yields and purity of the target phosphopeptide.
The following table summarizes some research findings on the use of protected glutamic acid derivatives in the synthesis of phosphopeptides:
| Protected Amino Acid 1 | Protected Amino Acid 2 (if co-coupled or in sequence) | Coupling Method | Boc Deprotection Reagent | Notes | Reference |
| Boc-Glu(OBzl)-OH | Boc-Ser(PO3Ph2)-OH | DCCI/HOBt | 50% TFA/CH2Cl2 | Solid-phase synthesis | publish.csiro.au |
| Boc-Glu(OBzl)-OH | Boc-Ser(PO3Et2)-OH | DCCI/HOBt | 50% TFA/CH2Cl2 | Synthesis of HBr.H-Glu-Ser(P03Etz)-Leu-OH, 85% yield | publish.csiro.au |
| Boc-Glu(OBzl)-OH | Boc-Ser(PO3BrBzl2)-OH | Not specified | 98% Formic Acid | Synthesis of Boc-Glu(OBzl)-Ser(PO3BrBzl2)-Leu-OBzl | researchgate.net |
| Boc-Glu(OBzl)-OH | Boc-Tyr[PO(OMe)2]-OH | Mixed Anhydride (B1165640) | 40% TFA/CH2Cl2 | Solution-phase synthesis of Boc-Asn-Glu(OBzl)-Tyr[PO(OMe)2]-Thr(Bzl)-Ala-OBzl | thieme-connect.de |
This table illustrates that while this compound itself is the base structure in Boc chemistry for glutamic acid, its side-chain protected derivatives, particularly Boc-Glu(OBzl)-OH, are the functional forms used in phosphopeptide synthesis to navigate the complexities introduced by the phosphorylated residues and the required deprotection strategies.
Analytical Techniques and Characterization of Boc Glu Oh and Its Derivatives
Chromatographic Techniques
Chromatographic methods are essential for separating Boc-Glu-OH from impurities and for assessing its purity and enantiomeric excess.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination
HPLC is a widely used technique for the analysis of this compound, offering high resolution and sensitivity. It is particularly valuable for determining chemical purity and enantiomeric excess. HPLC analysis of peptides, which may incorporate Boc-protected amino acids like this compound, is typically performed using reversed-phase columns with UV detection at wavelengths such as 210 nm or between 205 and 230 nm, corresponding to the absorption maximum of the peptide bond.
Purity is often reported as the relative peak area observed in analytical reversed-phase HPLC. For Boc-Glu-OtBu (Boc-L-glutamic acid 1-tert-butyl ester), purity is commonly assessed by HPLC, with reported purities often exceeding 97% or 99% by area percentage.
Enantiomeric excess (ee) is a measure of the optical purity of a chiral substance, indicating the proportion of one enantiomer over the other. For Boc-protected amino acids, including glutamic acid derivatives, achieving high enantiomeric purity (e.g., >99.0% ee) is often required, especially for their use in peptide synthesis. HPLC is a primary method for determining enantiomeric excess.
Chiral HPLC for Stereoisomer Separation
Chiral HPLC is a specific mode of HPLC that utilizes chiral stationary phases to separate stereoisomers, including enantiomers and diastereomers. This technique is indispensable for determining the enantiomeric purity of chiral compounds like this compound. Chiral columns, such as Chiralcel OD or Chirex 3126, are used for this purpose. Mobile phases typically consist of mixtures of solvents such as acetonitrile (B52724) or isopropanol (B130326) with aqueous solutions, sometimes containing additives like copper sulfate. Detection is often performed by UV monitoring, for instance, at 220 nm.
Research findings demonstrate the effectiveness of chiral HPLC in separating stereoisomers of glutamic acid derivatives. For example, a chiral HPLC method using a Chirex 3126 column and an acetonitrile/CuSO4(aq) mobile phase was developed for the simultaneous determination of four stereoisomers of a fluoropropyl-substituted glutamic acid derivative, achieving sufficient resolution in under 25 minutes without derivatization.
Preparative HPLC for Purification
Preparative HPLC is used for the purification of larger quantities of this compound and its derivatives. This technique allows for the isolation of the desired compound from reaction mixtures and byproducts, yielding material of higher purity. Preparative reversed-phase HPLC is commonly employed, often using gradients of acetonitrile and water, typically containing a small percentage of trifluoroacetic acid (TFA). Columns with larger dimensions and higher loading capacities are used compared to analytical HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
While HPLC is generally preferred for analyzing polar and less volatile compounds like amino acids, GC-MS can be applied after appropriate derivatization. Derivatization is necessary to convert the polar functional groups of amino acids (such as carboxylic acids, amines, and hydroxyls) into more volatile and less reactive derivatives suitable for GC analysis. Common derivatization methods for amino acids include silylation and esterification followed by acylation. For instance, a two-step derivatization involving esterification with HCl in methanol (B129727) followed by acylation with pentafluoropropionic anhydride (B1165640) (PFPA) has been used for GC-MS analysis of amino acids. GC-MS provides both chromatographic separation and mass spectral information, enabling the identification and quantification of the derivatized compound.
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, assessing the purity of samples, and identifying compounds. For this compound, TLC can be used to check for the presence of starting materials, byproducts, and the desired product. Purity assessment by TLC is often reported, indicating the presence of a single spot or the absence of significant impurities. Different solvent systems are used as mobile phases depending on the polarity of the compounds being separated.
Spectroscopic Methods
Spectroscopic techniques provide valuable structural information for confirming the identity of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for elucidating the structure of organic molecules. ¹H NMR spectra of Boc-protected glutamic acid derivatives show characteristic signals corresponding to the tert-butoxycarbonyl group, the alpha and beta protons of the glutamic acid residue, and any protecting groups on the side chain carboxyl group. Analysis of the chemical shifts, multiplicities, and integration of these signals confirms the molecular structure.
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. Characteristic absorption bands in the IR spectrum correspond to the stretching and bending vibrations of bonds such as C=O (carbonyls from the Boc group and carboxylic acids), N-H (amide), and O-H (carboxylic acid). IR spectroscopy can be used as an identity test.
Mass Spectrometry (MS), often coupled with chromatography (e.g., GC-MS or LC-MS), provides information about the molecular weight and fragmentation pattern of this compound and its derivatives. This information is crucial for confirming the molecular formula and identifying the compound. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for analyzing peptides and protected amino acids, yielding molecular ion peaks ([M+H]⁺ or [M-H]⁻) and fragment ions that aid in structural confirmation.
Optical rotation measurement is used to determine the specific rotation ([α]D) of chiral compounds like Boc-L-Glu-OH. The specific rotation is a physical property that is dependent on the wavelength of light, temperature, concentration, and solvent. It is an indicator of the enantiomeric purity and stereochemical configuration of a chiral substance. Reported specific rotations for Boc-L-Glu-OH in methanol are typically negative.
| Technique | Purpose | Key Information Provided |
| HPLC | Purity assessment, Enantiomeric Excess determination, Purification | Purity (area %), Enantiomeric excess (ee %), Isolation |
| Chiral HPLC | Separation of stereoisomers | Enantiomeric purity, Identification of enantiomers |
| Preparative HPLC | Purification of larger quantities | Isolation of pure compound |
| GC-MS (with derivatization) | Identification and quantification (after derivatization) | Molecular weight, Fragmentation pattern, Identification |
| TLC | Monitoring reaction progress, Purity check, Compound identification | Presence/absence of components, Relative purity |
| NMR Spectroscopy | Structural elucidation | Confirmation of molecular structure, Identification of protons |
| IR Spectroscopy | Identification of functional groups | Presence of characteristic bonds |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern | Confirmation of molecular formula and identity |
| Optical Rotation | Determination of specific rotation for chiral compounds | Indicator of enantiomeric purity and configuration |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for determining the structure and purity of this compound and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the types and connectivity of atoms and the presence of different functional groups.
¹H NMR spectra of N-Boc glutamic acid typically show signals corresponding to the methyl protons of the Boc group, the methylene (B1212753) protons of the glutamic acid side chain, the alpha-methine proton, and the NH proton researchgate.net. For instance, signals at approximately 1.38 ppm can be assigned to the -CH₃ of the N-Boc group, peaks around 2.25 and 2.55 ppm are attributed to the -CH₂ groups, and a peak at 4.45 ppm corresponds to the -CH proton. The peak at 5.25 ppm is assigned to the -NH of glutamic acid researchgate.net.
¹³C NMR provides complementary information, showing signals for each unique carbon environment in the molecule. Studies on derivatives like Boc-Glu(OtBu)-OH have reported ¹³C NMR data, indicating the presence of carbonyl carbons, the tert-butyl carbons, and the carbons in the glutamic acid backbone and side chain nih.gov.
NMR spectroscopy is also used to assess the purity of this compound and its derivatives. For example, the purity of N-Boc glutamic acid has been confirmed using ¹H NMR researchgate.net. ¹H-NMR spectroscopy has also been used to characterize prepolymers containing Boc-L-glutamic acid .
Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is widely used to determine the molecular weight of this compound and its derivatives and to provide information about their fragmentation patterns. This technique is essential for confirming the identity of synthesized compounds and checking for impurities.
ESI-MS is frequently employed in the characterization of peptides and protected amino acids like this compound derivatives ejbiotechnology.inforsc.org. It can provide accurate mass measurements of the intact molecule, often observed as protonated or deprotonated ions ([M+H]⁺ or [M-H]⁻) or adducts with other ions (e.g., [M+Na]⁺) nih.govrsc.org. For example, MALDI-TOFMS has been used to determine the molecular weight of sialic acid-glutamic acid hybrid foldamers derived from Fmoc-Glu(OtBu)-OH nih.gov. ESI-MS has also been used to characterize synthetic peptides, confirming their molecular mass ejbiotechnology.inforsc.org.
Fragmentation analysis using tandem mass spectrometry (MS/MS) can provide structural details by breaking down the molecule into smaller fragments and analyzing their masses d-nb.info. This is particularly useful for confirming the sequence of peptides containing Boc-protected glutamic acid residues or identifying modifications.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound and its derivatives by analyzing their vibrational modes. This technique provides characteristic absorption bands corresponding to specific chemical bonds.
FTIR spectra of N-Boc glutamic acid show characteristic stretches. A broad stretch around 3360 cm⁻¹ can be attributed to hydrogen-bonded hydroxyl groups. A stretch at 1730 cm⁻¹ corresponds to ester linkages, and peaks at approximately 1170 and 1190 cm⁻¹ are attributed to -C-O- groups researchgate.net. FTIR spectroscopy has also been used to confirm the formation of ester bonds in polymers synthesized using N-Boc glutamic acid researchgate.net.
FTIR spectra are often compared to reference spectra to confirm the identity and purity of the compound. Studies have utilized FTIR to characterize various compounds, including those related to glutamic acid derivatives rsc.orguni-bayreuth.de.
Other Advanced Analytical Techniques
Beyond the commonly used spectroscopic and mass spectrometric methods, other advanced techniques provide further insights into the structural and physical properties of this compound and its derivatives.
X-ray Diffraction for Crystal Structure Determination
X-ray Diffraction (XRD) is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound and its derivatives that can form crystals, XRD can provide detailed information about bond lengths, bond angles, and crystal packing.
While direct crystal structure data for this compound itself were not prominently found, XRD has been used to study the structures of peptides and related compounds that may incorporate protected amino acids like Boc-glutamic acid derivatives rcsb.orgrcsb.orgpdbj.orgxray.cz. For instance, crystal structures of complexes involving HIV-1 protease and peptidomimetic inhibitors containing protected phenylalanine and glutamic acid residues have been determined by X-ray diffraction, providing insights into their binding modes and conformations rcsb.orgrcsb.orgpdbj.org. XRD can also be used to assess the crystallinity of materials incorporating Boc-protected amino acids rsc.org.
Optical Activity Measurement (e.g., Specific Rotation)
Optical activity measurement, specifically the determination of specific rotation ([α]²⁰D), is crucial for characterizing chiral compounds like Boc-L-Glu-OH and Boc-D-Glu-OH. This property relates to the ability of a substance to rotate plane-polarized light and is dependent on the concentration, solvent, temperature, and wavelength of light used.
Specific rotation values are important indicators of enantiomeric purity. For example, Boc-L-glutamic acid α-tert-butyl ester has a reported optical rotation of [α]²⁰D = -17 ± 2 ° (C=1 in EtOAc) chemimpex.com. Boc-L-glutamic acid γ-tert-butyl ester has a specific rotation of [α]²⁰D = -9.5 ± 1 ° (C=2 in MeOH) chemimpex.com. These values are typically included in certificates of analysis for chiral amino acid derivatives medchemexpress.combachem.com. The specific rotation of Boc-D-phenylalanine has been reported as [α]²⁰D −25±1°, c = 1% in ethanol (B145695) . Specific rotation is a standard analytical test for protected amino acids bachem.comlookchem.comrsc.org.
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of this compound and its derivatives, including melting point, glass transition temperature, and decomposition temperature.
DSC measures the heat flow to a sample as a function of temperature, providing information about thermal transitions like melting and glass transition. TGA measures the change in mass of a sample as it is heated, indicating decomposition temperatures and the presence of volatile components.
The melting point of Boc-L-glutamic acid α-tert-butyl ester is reported to be 111-114 °C chemimpex.com, while Boc-L-glutamic acid γ-tert-butyl ester has a melting point of 108-118 °C chemimpex.com.
DSC and TGA are frequently used to characterize polymers and other materials incorporating protected amino acids. For instance, these techniques have been applied to study the thermal behavior of poly(xylitol glutamate (B1630785) sebacate) synthesized using N-Boc glutamic acid researchgate.net. Studies on tert-butyloxycarbonyl-protected amino acid ionic liquids, including Boc-Glu(Bn), have utilized TGA and DSC to investigate their thermal decomposition temperatures and glass transition temperatures rsc.orgnih.gov. TGA curves can show weight loss associated with water evaporation and decomposition of functional groups uni-bayreuth.demdpi.com. DSC is used to examine thermal transitions mdpi.com.
Applications of Boc Glu Oh in Biochemical and Biomedical Research
Drug Discovery and Pharmaceutical Development
Boc-Glu-OH serves as a key intermediate in the development of various therapeutic agents and drug delivery systems.
Building Block for Biologically Active Peptides and Analogs
This compound is widely used as a protected amino acid in solid-phase peptide synthesis (SPPS) fishersci.sechemimpex.commedchemexpress.comrsc.org. The Boc group allows for the selective deprotection of the alpha-amino group, enabling the controlled elongation of peptide chains rsc.orgsmolecule.com. Incorporating glutamic acid residues, often introduced using protected forms like this compound, can increase the hydrophilicity of peptides and play a significant role in their structural integrity and receptor binding medchemexpress.compeptide.com. This is essential for synthesizing biologically active peptides and their analogs with desired properties chemimpex.comsmolecule.com.
Design of Prodrugs to Enhance Bioavailability and Reduce Side Effects
The prodrug strategy is a significant approach in pharmaceutical development to improve drug properties such as solubility, bioavailability, and stability, while also potentially reducing toxicity and side effects ijnrd.orgnih.govnih.gov. This compound, with its available carboxyl groups, can be utilized in the design of prodrugs. By conjugating a drug molecule to glutamic acid derivatives, researchers can alter the drug's physicochemical properties to enhance its delivery and efficacy chemimpex.commdpi.com. This approach can facilitate targeted drug delivery and improve the therapeutic index of various medications chemimpex.comijnrd.org.
Therapeutic Applications (e.g., Diabetes Management, Obesity Treatment, Oncology, Immunology)
Peptides synthesized using building blocks like this compound have shown potential in various therapeutic areas. For instance, peptides that mimic or enhance the activity of glucagon-like peptide-1 (GLP-1), crucial for glucose metabolism and appetite regulation, are being investigated for diabetes management and obesity treatment smolecule.comacs.org. Boc-protected amino acids are used in the synthesis of such GLP-1 analogs creative-diagnostics.comcreative-diagnostics.com.
In oncology, peptides containing glutamic acid derivatives can be designed to target specific receptors overexpressed on cancer cells, potentially enhancing the delivery and efficacy of anticancer agents rsc.org. The association between diabetes and increased risk of certain cancers, such as colorectal cancer, highlights the importance of developing targeted therapies, where compounds like this compound could play a role in synthesizing targeting moieties nih.gov. Additionally, peptide-based therapies are being explored in immunology, and Boc-protected amino acids are fundamental in their synthesis creative-diagnostics.comcreative-diagnostics.com.
Development of Imaging Agents (e.g., PET imaging agents)
This compound is also employed in the synthesis of imaging agents, including those used in Positron Emission Tomography (PET). For example, protected glutamic acid derivatives, which can be synthesized from this compound, are used in the development of targeted PET imaging agents for visualizing specific tissues or cells, such as those expressing Prostate-Specific Membrane Antigen (PSMA) in prostate cancer nih.govmdpi.comgoogle.com. The incorporation of protected glutamic acid allows for the attachment of chelating agents for radioisotopes, crucial components of PET tracers nih.govmdpi.comnih.gov.
Research on Peptide-Receptor Interactions and Metabolic Pathways
This compound is indirectly involved in studying peptide-receptor interactions and metabolic pathways through its use in synthesizing peptide ligands and probes.
Mimicry and Enhancement of Glucagon-Like Peptide-1 (GLP-1) Activity
Peptides synthesized using Boc-protected amino acids, including glutamic acid derivatives, are instrumental in research aimed at understanding and manipulating the activity of GLP-1 smolecule.comacs.org. These synthetic peptides can act as GLP-1 mimics or agonists, binding to GLP-1 receptors and triggering downstream signaling pathways that regulate glucose-dependent insulin (B600854) secretion, glucagon (B607659) release, gastric emptying, and appetite google.compennutrition.com. Research involving such peptides helps to elucidate the mechanisms of GLP-1 action and supports the development of novel therapeutics for metabolic disorders smolecule.comacs.org.
Modulation of Receptor Interactions
Glutamic acid residues are known to play important roles in the structural integrity and receptor binding of polypeptides. Boc-protected glutamic acid derivatives, including this compound, are employed in the synthesis of peptides designed to study and modulate receptor interactions. These synthetic peptides can act as ligands or inhibitors, providing insights into receptor binding sites and signaling pathways. Studies involving peptides containing protected glutamic acid residues, such as Fmoc-D-Glu(t-Bu)-OH, have been conducted to explore receptor modulation, for instance, in the context of the Interleukin-1 Receptor. Boc-L-glu-OH has been investigated as a predictive model system to study the interaction of acidic ligands with receptors.
Studies on Insulin Secretion and Appetite Regulation
Research into insulin secretion and appetite regulation often involves studying the effects of various peptides and hormones. While the broader fields of insulin secretion and appetite regulation are actively investigated, including the roles of hormones like insulin, ghrelin, and GLP-1, direct research specifically detailing the application of this compound as a modulator in these precise biological processes is not prominently featured in the available information. Studies have explored the effects of other peptides on food intake and insulin secretion, sometimes utilizing protected amino acids in their synthesis, but a direct link to this compound's modulatory role in insulin secretion or appetite regulation is not explicitly established in the provided search results.
Bioconjugation and Targeted Drug Delivery Systems
This compound and other Boc-protected amino acids are utilized in the synthesis of peptides and peptide-based structures relevant to bioconjugation and the development of targeted drug delivery systems. Peptides can serve as targeting ligands in drug delivery systems, directing cytotoxic drugs or other therapeutic agents to specific cells or tissues. The incorporation of protected amino acids like this compound into these peptides allows for controlled synthesis and subsequent bioconjugation to drugs or nanoparticles. Bioconjugate chemistry has also been employed in studies involving Boc-L-glu-OH, such as determining its crystal structure when bound to a bacterial serine protease.
Investigative Tools in Biochemistry and Cell Biology
This compound serves as a valuable investigative tool in biochemistry and cell biology, primarily through its use in the synthesis of peptides and its role in probing the properties of glutamic acid residues.
Synthesis of Peptides for Studying Enzyme Mechanisms
This compound is a key component in the solid-phase synthesis of peptides, which are then used to study enzyme mechanisms. Synthetic peptides can serve as substrates or inhibitors for enzymes, allowing researchers to investigate enzyme kinetics, specificity, and catalytic mechanisms. Studies have shown that Boc-L-glu-OH can bind to bacterial enzymes and potentially interfere with their catalytic sites, highlighting its utility in such investigations. The crystal structure of Boc-L-glu-OH bound to bacterial serine protease has been determined, providing detailed insights into the molecular interactions at the enzyme's active site. The use of glutamic acid-specific enzymes in peptide synthesis also demonstrates the importance of understanding the enzymatic processing of glutamic acid-containing peptides.
Computational Studies and Molecular Modeling
Computational studies and molecular modeling techniques are increasingly used in conjunction with experimental research to understand the behavior and interactions of molecules like this compound and peptides containing glutamic acid residues. Molecular modeling, including docking and molecular dynamics simulations, can predict and analyze the binding modes and affinities of peptides to receptors or enzymes. These computational approaches can complement experimental findings by providing a molecular-level view of interactions. For instance, molecular modeling studies involving Boc-L-glu-OH have been conducted to understand its interactions with bacterial enzymes. Conformational studies of glutamic acid analogues using techniques like NMR and molecular dynamics simulations also contribute to understanding how their structure influences their biological activity. Computational methodologies can aid in the rational design of molecules by predicting optimal ligands and understanding the impact of structural modifications on binding affinity and biological function.
Prediction of LogP and pKa Values
The prediction of lipophilicity (expressed as LogP or LogD) and acid dissociation constants (pKa) are crucial steps in the characterization of chemical compounds for biochemical and biomedical applications. These properties influence a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interactions with biological targets.
For this compound (N-Boc-L-glutamic acid), computational methods have been employed to estimate these key physicochemical parameters. Predicted values for this compound include a LogP of 1.22000 and an XLogP3 of 0.4. The predicted pKa value for this compound is reported as 3.83 ± 0.10.
These predicted values provide initial insights into the compound's likely behavior in different environments. LogP indicates the lipophilicity, suggesting a moderate partitioning between aqueous and organic phases. The pKa value relates to the acidity of the carboxylic acid groups, influencing the ionization state of the molecule at different pH levels.
Below is a table summarizing the predicted physicochemical properties for this compound:
| Property | Value | Method/Source |
| LogP | 1.22000 | Predicted |
| XLogP3 | 0.4 | Predicted |
| pKa | 3.83 ± 0.10 | Predicted |
Note: These values are based on computational predictions.
Molecular Docking and Simulation Studies
Molecular docking and simulation studies are computational techniques used to predict the binding affinity and interaction modes of a molecule (ligand) with a biological target, such as a protein. Molecular dynamics simulations further explore the dynamic behavior and stability of such complexes over time. These methods are widely applied in drug discovery and the study of molecular interactions.
The broader application of molecular docking and simulation in analyzing the behavior of molecules relevant to biological systems underscores the potential for such studies to be applied to this compound derivatives or molecules containing this compound residues to understand their conformational preferences, interactions with membranes, or binding to specific sites, although specific instances focusing solely on this compound were not identified in the search results.
Future Directions and Emerging Research Trends
Development of Novel Protecting Groups for Glutamic Acid Residues
Protecting groups are fundamental to peptide synthesis, preventing unwanted side reactions and enabling the controlled formation of peptide bonds. While Boc and Fmoc (9-fluorenylmethoxycarbonyl) are the most common alpha-amino protecting groups used in SPPS, research continues into developing novel protecting groups with improved properties wikipedia.orgchemimpex.com. For glutamic acid, the protection of its gamma-carboxylic acid side chain is crucial and requires orthogonality to the alpha-amino protecting group. Common side-chain protecting groups for glutamic acid in Boc chemistry include benzyl (B1604629) (OBzl) and tert-butyl (OtBu) esters.
Future research aims to develop protecting groups that offer enhanced lability under specific, mild conditions, improving solubility of protected amino acids, or contributing to more environmentally friendly synthesis protocols cenmed.com. Novel protecting group strategies are being explored to prevent side reactions, such as aspartimide formation, particularly in the synthesis of long or complex peptides containing aspartic acid and glutamic acid residues fishersci.ca. The development of bidentate protecting groups or those removable by reduction are examples of alternative approaches being investigated wikipedia.org. The goal is to achieve cleaner deprotection steps, minimize side product formation, and ultimately increase the purity and yield of synthesized peptides fishersci.at.
Integration of Artificial Intelligence and Machine Learning in Peptide Synthesis Design
The complexity of peptide synthesis, especially for longer or modified sequences, presents significant challenges, including predicting reaction outcomes, optimizing synthesis parameters, and overcoming issues like aggregation cenmed.comnih.gov. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to address these complexities uni.lu.
AI/ML models can analyze large datasets of peptide synthesis reactions to predict deprotection efficiency, identify sequences prone to aggregation, and optimize synthesis conditions in silico cenmed.com. By learning from experimental data, these models can inform the design of synthesis protocols for novel peptide sequences, including those containing protected amino acids like Boc-Glu-OH derivatives, aiming for higher yields and purity cenmed.com. Deep learning approaches are being applied to predict reaction yields and optimize synthesis parameters, laying the groundwork for real-time optimization of peptide synthesis processes cenmed.com. The integration of AI in peptide design pipelines can accelerate the discovery of novel peptides with desired properties by exploring new chemical space computationally uni.lu.
Advancements in High-Throughput Synthesis and Screening of this compound Derived Peptides
High-throughput synthesis and screening are essential for the rapid exploration of peptide libraries in drug discovery and biological research. Advancements in solid-phase peptide synthesis (SPPS) have significantly increased the speed and scale of peptide production. Techniques such as automated microwave-assisted synthesis and parallel synthesis platforms enable the simultaneous synthesis of multiple peptide sequences.
Methods like SPOT synthesis and peptide microarrays allow for the high-density synthesis of thousands to millions of peptides on a solid support, facilitating high-throughput screening for various biological interactions. These platforms are applicable to peptides incorporating protected amino acids, including those derived from this compound. The ability to rapidly synthesize and screen large libraries of peptides containing glutamic acid residues, in various protected or modified forms, is crucial for identifying lead candidates in diverse applications. Continued advancements in these high-throughput technologies aim to improve synthesis efficiency, reduce costs, and expand the complexity of the peptide libraries that can be generated and screened.
Exploration of New Biological Applications Beyond Current Therapeutic Areas
Peptides are a growing class of therapeutics and research tools, with applications spanning various disease areas uni.lu. While this compound is primarily a synthetic intermediate, peptides containing glutamic acid residues synthesized using this protected building block have the potential for diverse biological applications.
Beyond established therapeutic areas, research is exploring the use of peptides in novel applications such as targeting protein-protein interactions (PPIs), drug delivery systems, and tissue engineering. Glutamic acid residues can play a significant role in the structure, function, and interaction of peptides with biological targets due to their acidic side chain. The development of new glutamic acid analogs and their incorporation into macrocyclic peptides, for example, has shown promise in targeting specific protein domains involved in cancer. Peptides containing glutamine (which can be related to glutamic acid) are also being investigated for their role in intestinal barrier protection. Future research involving peptides synthesized with protected glutamic acid building blocks like this compound is expected to contribute to the discovery of novel bioactive peptides with applications in previously unexplored biological contexts.
Refinement of Analytical Methodologies for Enhanced Purity and Characterization
Ensuring the purity and accurate characterization of synthetic peptides is paramount for their successful application in research and therapeutics fishersci.at. The increasing complexity of synthesized peptides, including those containing modified or protected amino acids, necessitates continuous refinement of analytical methodologies.
Established techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS), including LC-MS and MALDI-MS, are routinely used for peptide purity evaluation and structural characterization fishersci.at. Nuclear magnetic resonance (NMR) spectroscopy and amino acid analysis (AAA) provide complementary structural and quantitative information.
Q & A
Q. What is the role of Boc-Glu-OH in solid-phase peptide synthesis (SPPS)?
this compound serves as a protected glutamic acid derivative, where the tert-butoxycarbonyl (Boc) group prevents undesired reactions at the amino group during peptide chain assembly. Methodologically, it is incorporated into automated SPPS protocols using coupling agents like DCC or HBTU in solvents such as DMF. Deprotection of the Boc group typically requires acidic conditions (e.g., TFA) to ensure selective removal without disrupting the peptide backbone .
Q. How does the Boc protecting group influence the solubility of glutamic acid in organic solvents?
The Boc group enhances solubility in non-polar organic solvents (e.g., dichloromethane or DMF) by masking the polar amino group. Researchers should verify solubility through empirical testing, using techniques like dynamic light scattering (DLS) or visual turbidity assessments under varying solvent conditions .
Q. What are the standard analytical techniques for confirming this compound purity and identity?
High-performance liquid chromatography (HPLC) with UV detection (210–220 nm) and nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) are standard. NMR should confirm the Boc group’s tert-butyl resonance (~1.4 ppm in H NMR) and the absence of impurities like free amine or residual solvents .
Q. How does the stereochemistry of this compound affect its incorporation into peptide sequences?
The L-configuration (native to biological systems) is typically used to ensure proper folding and activity. Researchers must verify enantiomeric purity via chiral HPLC or polarimetry and compare retention times with authentic standards .
Q. What protocols are recommended for Boc group deprotection in Glu-containing peptides?
Deprotection involves 20–50% trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization and lyophilization. Kinetic studies using timed TFA exposure and MALDI-TOF mass spectrometry can monitor deprotection efficiency while minimizing side reactions like aspartimide formation .
Advanced Research Questions
Q. How can coupling efficiency of this compound in automated synthesizers be optimized?
Optimize solvent choice (e.g., DMF vs. NMP), coupling agent concentration, and reaction time. Use real-time monitoring via conductivity sensors or inline FTIR to detect unreacted amino groups. Statistical tools like factorial design of experiments (DoE) can identify critical variables .
Q. How to resolve contradictions in NMR data for this compound-containing peptides?
Contradictions (e.g., unexpected splitting or shifts) may arise from rotameric equilibria or impurities. Use 2D NMR (COSY, HSQC) to assign signals unambiguously. Cross-validate with mass spectrometry (MS) and compare synthetic batches to isolate artifacts .
Q. What strategies integrate this compound into peptides with multiple protecting groups (e.g., Fmoc, Alloc)?
Employ orthogonal protection schemes, where Boc is removed selectively under acidic conditions without affecting acid-labile groups. Validate compatibility via small-scale pilot syntheses and LC-MS monitoring after each deprotection step .
Q. How to design control experiments for unexpected side reactions involving this compound?
Include negative controls (omitting this compound) and positive controls (known reactive analogs). Use tandem MS/MS to characterize side products and isotopic labeling (N-Glu) to trace reaction pathways .
Q. Which statistical methods analyze variability in this compound-mediated synthesis yields?
Apply ANOVA to compare yields across experimental batches or multiple linear regression to model yield dependencies on variables like temperature or reagent ratios. Use bootstrapping for small datasets to estimate confidence intervals .
Q. Methodological Guidance
- Experimental Design : Align synthesis protocols with characterization workflows (e.g., HPLC after each coupling step) to ensure reproducibility .
- Data Analysis : Use software like MestReNova for NMR deconvolution and OpenChrom for HPLC peak integration to reduce subjectivity .
- Contradiction Resolution : Predefine acceptance criteria for spectral data and employ peer validation to mitigate confirmation bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
